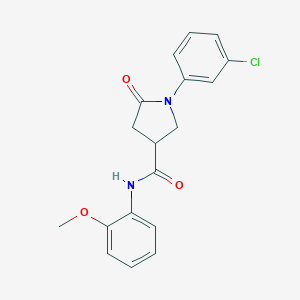
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CMOP, is a synthetic compound that belongs to the pyrrolidine class of compounds. CMOP has been studied extensively due to its potential use in scientific research and therapeutic applications.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential use in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the inflammatory response. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has also been shown to reduce the growth of cancer cells in vitro and in vivo. In addition, 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high purity and yield. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its high cost. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that requires specialized equipment and expertise to synthesize.
Orientations Futures
There are several future directions for the study of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to further elucidate its mechanism of action. Another direction is to study its potential use in the treatment of other neurological disorders such as multiple sclerosis and Huntington's disease. Additionally, the use of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide in combination with other drugs or therapies should be explored to determine its potential synergistic effects.
Conclusion
In conclusion, 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research and therapeutic applications. The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to yield high purity and high yields. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. Its mechanism of action is not fully understood, but it has been shown to inhibit the activity of COX-2 and LOX enzymes. 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 3-chlorobenzoyl chloride with 2-methoxyaniline to form 3-chloro-N-(2-methoxyphenyl)benzamide. This intermediate is then reacted with pyrrolidine-2,5-dione to form 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide. The synthesis of 1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been optimized to yield high purity and high yields.
Propriétés
Nom du produit |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Formule moléculaire |
C18H17ClN2O3 |
Poids moléculaire |
344.8 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O3/c1-24-16-8-3-2-7-15(16)20-18(23)12-9-17(22)21(11-12)14-6-4-5-13(19)10-14/h2-8,10,12H,9,11H2,1H3,(H,20,23) |
Clé InChI |
WQUUJOXNFXOXSR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
SMILES canonique |
COC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-cyano-3-methyl-5-[(3-pyridinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B278584.png)

![N-[3-(butanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278590.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B278593.png)

![4-methoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278599.png)
![N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B278600.png)
![4-fluoro-N-[(3E)-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B278601.png)
![3-methoxy-N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B278604.png)
![3-fluoro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B278606.png)

![2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B278615.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B278616.png)